molecular formula C13H11FN4O B3140035 7-[1-(2-Fluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 477865-08-0

7-[1-(2-Fluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B3140035
CAS No.: 477865-08-0
M. Wt: 258.25 g/mol
InChI Key: XJQALWLMESTHMC-UHFFFAOYSA-N
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Description

7-[1-(2-Fluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine is a chemical compound with the molecular formula C13H12FN5O It belongs to the class of triazolopyrimidines, which are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[1-(2-Fluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine can be achieved through a catalyst-free, additive-free, and eco-friendly method under microwave conditions . This method involves the reaction of appropriate starting materials under controlled microwave irradiation, which significantly reduces reaction time and improves yield.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the use of microwave-assisted synthesis offers a scalable and efficient approach for large-scale production. This method minimizes the use of hazardous reagents and solvents, making it an environmentally friendly option for industrial applications.

Chemical Reactions Analysis

Types of Reactions

7-[1-(2-Fluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure optimal yields and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted triazolopyrimidines with different functional groups.

Scientific Research Applications

7-[1-(2-Fluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development for various diseases.

    Industry: Utilized in the development of new materials and chemical processes due to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazolopyrimidines and fluorophenoxy derivatives, such as:

  • 1,2,4-Triazolo[1,5-a]pyrimidine derivatives
  • Fluorophenoxy-substituted triazoles

Uniqueness

7-[1-(2-Fluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

7-[1-(2-fluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN4O/c1-9(19-12-5-3-2-4-10(12)14)11-6-7-15-13-16-8-17-18(11)13/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJQALWLMESTHMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=NC2=NC=NN12)OC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501186690
Record name 7-[1-(2-Fluorophenoxy)ethyl][1,2,4]triazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501186690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477865-08-0
Record name 7-[1-(2-Fluorophenoxy)ethyl][1,2,4]triazolo[1,5-a]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=477865-08-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-[1-(2-Fluorophenoxy)ethyl][1,2,4]triazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501186690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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7-[1-(2-Fluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine
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7-[1-(2-Fluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine
Reactant of Route 6
7-[1-(2-Fluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine

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